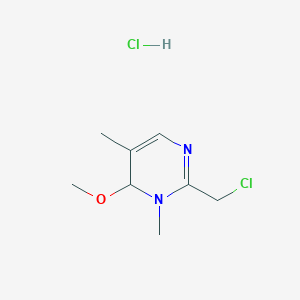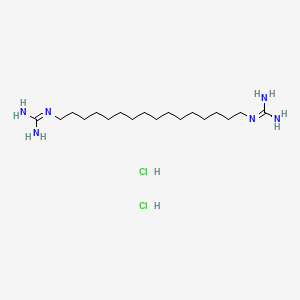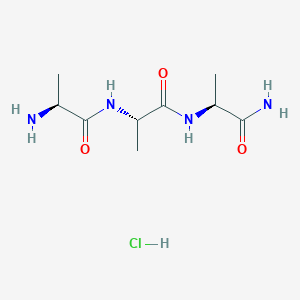
H-Ala-Ala-Ala-NH2 . HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ala-Ala-Ala-NH2 . HCl, also known as H-Ala-Ala-Ala-NH2 hydrochloride, is a tripeptide compound consisting of three alanine residues linked together with an amide group at the C-terminus and a hydrochloride salt. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-NH2 . HCl typically involves the stepwise coupling of alanine residues. The process begins with the protection of the amino group of alanine, followed by the coupling of the protected alanine with another alanine residue using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the deprotection of the amino group and the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support after synthesis is complete .
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-Ala-Ala-NH2 . HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
H-Ala-Ala-Ala-NH2 . HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of H-Ala-Ala-Ala-NH2 . HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ala-Ala-NH2 . HCl: A dipeptide with similar properties but shorter chain length.
H-Ala-Gly-NH2 . HCl: Another dipeptide with glycine instead of alanine.
H-Ala-Ala-Ala-OH: A tripeptide without the amide group at the C-terminus.
Uniqueness
H-Ala-Ala-Ala-NH2 . HCl is unique due to its tripeptide structure with an amide group, which provides stability and specific reactivity. This makes it particularly useful in peptide synthesis and as a model compound in research .
Propriétés
Formule moléculaire |
C9H19ClN4O3 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C9H18N4O3.ClH/c1-4(10)8(15)13-6(3)9(16)12-5(2)7(11)14;/h4-6H,10H2,1-3H3,(H2,11,14)(H,12,16)(H,13,15);1H/t4-,5-,6-;/m0./s1 |
Clé InChI |
WQHVMNMHHBTOOW-YCLXABBFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)N.Cl |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



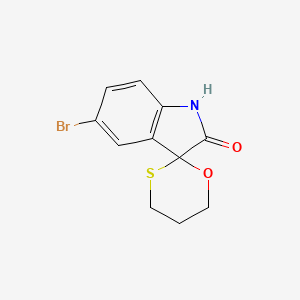


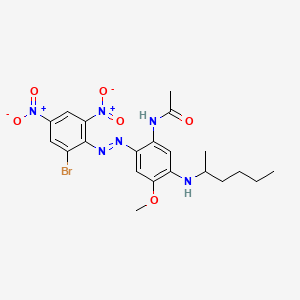
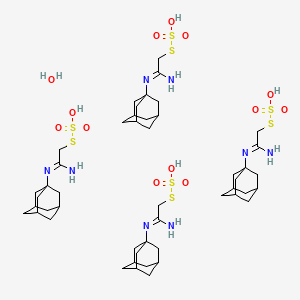
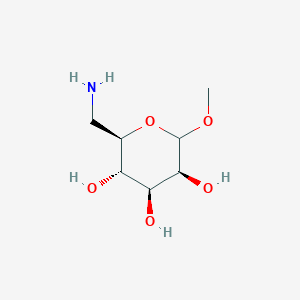
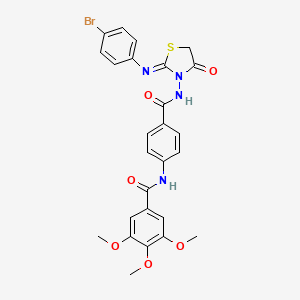

![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
